

Benchmarking the reactivity of 4-Trimethylsilyl-3-butyn-2-ol against similar compounds

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Compound of Interest

Compound Name: 4-Trimethylsilyl-3-butyn-2-ol

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A Comparative Guide to the Reactivity of 4-Trimethylsilyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of **4-Trimethylsilyl-3-butyn-2-ol** against key analogues. The inclusion of a trimethylsilyl (TMS) group, a common protecting group for terminal alkynes, imparts distinct reactivity patterns compared to its non-silylated counterpart (3-butyn-2-ol) and analogues with bulkier silyl groups, such as the triisopropylsilyl (TIPS) derivative. Understanding these differences is crucial for strategic synthetic planning.

The primary points of comparison revolve around the reactivity of the two key functional groups: the secondary propargylic alcohol and the silyl-substituted alkyne. We will explore key transformations including oxidation of the alcohol, rearrangement of the propargylic system, and reactions involving the carbon-silicon bond, namely desilylation and subsequent coupling reactions.

Data Presentation: Reactivity Comparison

The following tables summarize the reactivity of **4-Trimethylsilyl-3-butyn-2-ol** and its analogues in several key organic transformations.

Table 1: Oxidation of Secondary Propargylic Alcohols

Substrate	Oxidizing Agent / Catalyst System	Product	Yield (%)	Reaction Time (h)	Reference
4-Trimethylsilyl-3-butyne-2-ol	Fe(NO ₃) ₃ ·9H ₂ O / TEMPO / NaCl, O ₂ (1 atm), Toluene, rt	4-(Trimethylsilyl)-3-butyne-2-one	90 (on gram scale)	12	[1]
4-Triisopropylsilyl-3-butyne-2-ol	MnO ₂ , CH ₂ Cl ₂	4-Triisopropylsilyl-3-butyne-2-one	87-89	0.5	[2]
Secondary Alcohols (General)	PCC, CH ₂ Cl ₂	Ketone	Good to Excellent	Variable	[3] [4]
Secondary Alcohols (General)	Dess-Martin Periodinane, CH ₂ Cl ₂	Ketone	Good to Excellent	Variable	[3] [4]

Table 2: Meyer-Schuster Rearrangement

Substrate	Catalyst / Conditions	Product	Outcome	Reference
4-Trimethylsilyl-3-butyne-2-ol	(OH)P(O)H ₂ (10 mol%), Toluene, 110 °C	Rearrangement Product	No rearrangement observed; ether byproduct formed	[5]
Secondary Propargylic Alcohols (Terminal Alkyne)	p-Toluenesulfonic acid (PTSA)	α,β-Unsaturated Aldehyde	Rearrangement occurs	[5][6]
Secondary Propargylic Alcohols (Internal Alkyne)	Acid Catalysis (Brønsted or Lewis)	α,β-Unsaturated Ketone	Rearrangement is a general reaction	[6][7]
Tertiary Propargylic Alcohols	Strong Acid	Rupe Rearrangement competes	Often forms α,β-unsaturated methyl ketones	[6]

Table 3: Desilylation (Protecting Group Cleavage)

Substrate	Reagent / Conditions	Product	Relative Rate / Selectivity	Reference
4-Trimethylsilyl-3-butyne-2-ol	K ₂ CO ₃ , MeOH	3-Butyne-2-ol	Fast	[8]
4-Trimethylsilyl-3-butyne-2-ol	TBAF, THF	3-Butyne-2-ol	Fast	[8]
4-Triisopropylsilyl-3-butyne-2-ol	TBAF, THF	3-Butyne-2-ol	Slower than TMS cleavage	[8][9]
4-Triisopropylsilyl-3-butyne-2-ol	AgF, MeOH	3-Butyne-2-ol	Effective for robust TIPS group	[10]
Di-silyl Alkyne (TMS & TIPS)	K ₂ CO ₃ , THF/MeOH	TIPS-alkyne	Selective cleavage of TMS group	[8]

Table 4: Sonogashira Cross-Coupling Reactivity

Substrate	Reaction Type	Reactivity	Rationale	Reference
4-Trimethylsilyl-3-butyne-2-ol	Direct Coupling	Unreactive	The TMS group acts as a protecting group, preventing the formation of a copper acetylide intermediate under standard conditions.[11]	[11][12]
3-Butyne-2-ol (from desilylation)	Direct Coupling	Reactive	The terminal alkyne possesses an acidic proton, allowing it to readily participate in the Sonogashira catalytic cycle.[13]	[13]
4-Trimethylsilyl-3-butyne-2-ol	In Situ Desilylation-Coupling	Reactive	A fluoride source (e.g., CsF) cleaves the TMS group in situ, generating the reactive terminal alkyne for immediate coupling.[15]	[15]

Experimental Protocols

Oxidation of 4-Trimethylsilyl-3-butyne-2-ol to 4-(Trimethylsilyl)-3-butyne-2-one[1]

- Materials: **4-Trimethylsilyl-3-butyn-2-ol**, $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), NaCl, Toluene.
- Procedure: To a solution of **4-trimethylsilyl-3-butyn-2-ol** (10 mmol) in toluene (50 mL) is added $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ (0.1 mmol), TEMPO (0.1 mmol), and NaCl (1 mmol). The flask is flushed with oxygen, and an oxygen balloon is attached. The mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 4-(trimethylsilyl)-3-butyn-2-one.

Desilylation of an Acetylenic TMS Group using $\text{K}_2\text{CO}_3/\text{MeOH}$ [8]

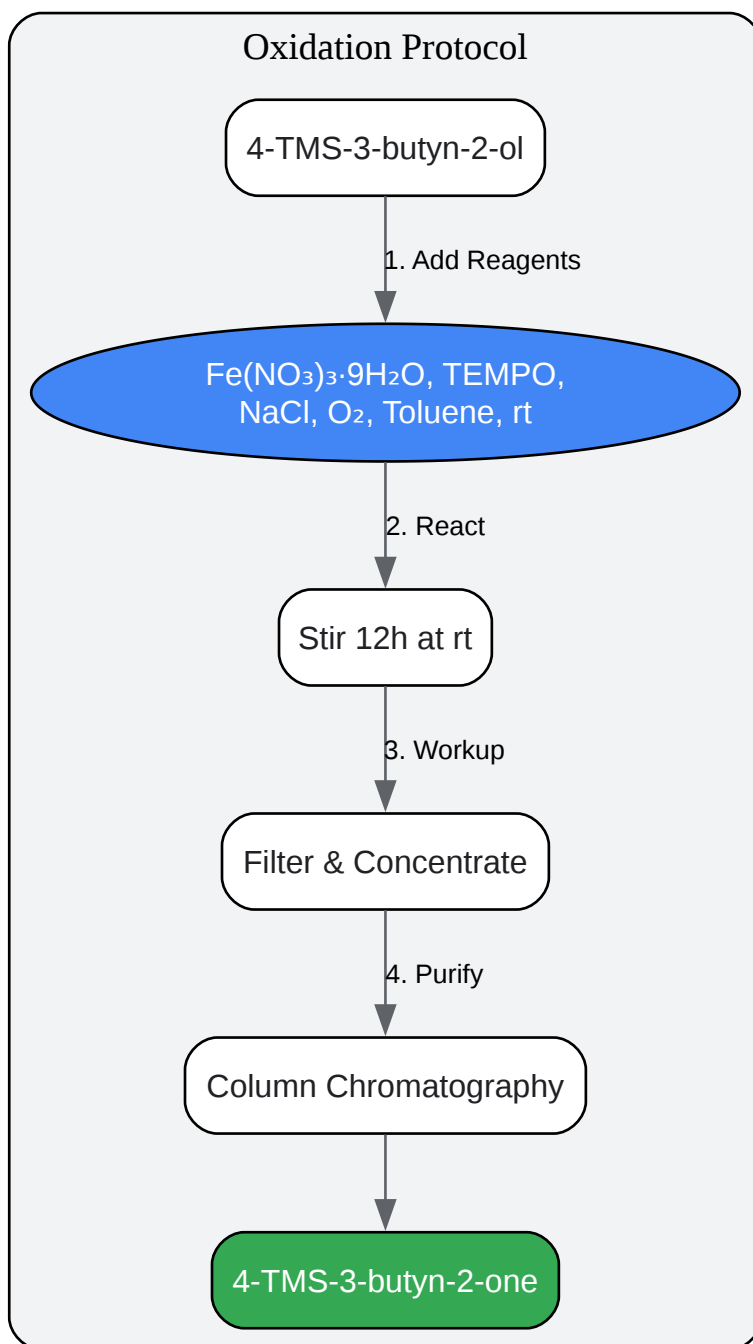
- Materials: TMS-protected alkyne (e.g., **4-Trimethylsilyl-3-butyn-2-ol**), Potassium Carbonate (K_2CO_3), Methanol (MeOH).
- Procedure: The TMS-protected alkyne (1 mmol) is dissolved in methanol (10 mL). To this solution, potassium carbonate (2 mmol) is added. The mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours. Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, dried over anhydrous MgSO_4 , filtered, and concentrated to yield the deprotected terminal alkyne.

In Situ Desilylation and Sonogashira Coupling[15]

- Materials: Aryl bromide, **4-Trimethylsilyl-3-butyn-2-ol**, $\text{PdCl}_2(\text{PPh}_3)_2$, PPh_3 , CuI, CsF, Triethylamine, Water, PEG-200.
- Procedure: A flask is charged with the aryl bromide (1 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol), PPh_3 (0.04 mmol), CuI (0.02 mmol), and CsF (2 mmol). The flask is evacuated and backfilled with an inert gas. Triethylamine (3 mL), water (0.3 mL), PEG-200 (0.1 mmol), and **4-trimethylsilyl-3-butyn-2-ol** (1.2 mmol) are added. The mixture is heated (e.g., to 60-80 °C) and stirred until the starting material is consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with

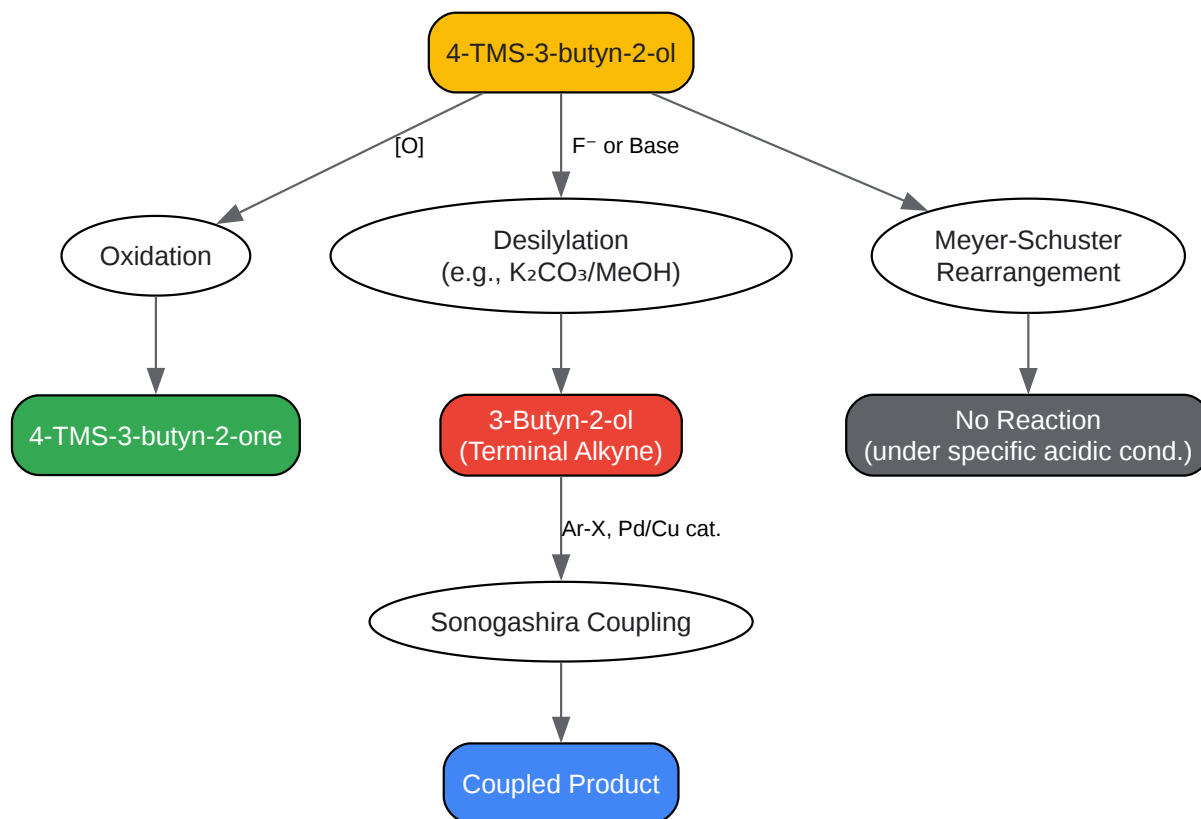
water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations



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Caption: Workflow for the aerobic oxidation of **4-Trimethylsilyl-3-butyne-2-ol**.



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